1-(Chloromethyl)-3-propoxybenzene
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Overview
Description
1-(Chloromethyl)-3-propoxybenzene is an organic compound characterized by a benzene ring substituted with a chloromethyl group and a propoxy group
Preparation Methods
The synthesis of 1-(Chloromethyl)-3-propoxybenzene typically involves the chloromethylation of 3-propoxybenzene. One common method includes the reaction of 3-propoxybenzene with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the chloromethylated product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often employ continuous flow reactors and advanced purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
1-(Chloromethyl)-3-propoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the reagents and conditions used. For instance, nucleophilic substitution with hydroxide yields 3-propoxybenzyl alcohol, while oxidation with potassium permanganate produces 3-propoxybenzoic acid.
Scientific Research Applications
1-(Chloromethyl)-3-propoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and resins with specific properties.
Biological Studies: It is employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industrial Applications: The compound is utilized in the production of specialty chemicals and as a precursor in the manufacture of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-3-propoxybenzene in chemical reactions involves the activation of the benzene ring by the electron-donating propoxy group, which facilitates electrophilic substitution reactions. The chloromethyl group acts as a reactive site for nucleophilic attack, leading to various substitution products .
In biological systems, the compound may interact with enzymes and proteins through covalent modification of amino acid residues, affecting their function and activity .
Comparison with Similar Compounds
1-(Chloromethyl)-3-propoxybenzene can be compared with other chloromethyl-substituted benzene derivatives, such as:
1-(Chloromethyl)-4-propoxybenzene: Similar in structure but with the propoxy group at the para position, leading to different reactivity and applications.
1-(Chloromethyl)-2-propoxybenzene: The ortho-substituted analog, which exhibits distinct steric and electronic effects.
1-(Chloromethyl)-3-methoxybenzene: A compound with a methoxy group instead of a propoxy group, resulting in different solubility and reactivity.
The uniqueness of this compound lies in the specific positioning of the substituents, which influences its chemical behavior and suitability for various applications.
Properties
Molecular Formula |
C10H13ClO |
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Molecular Weight |
184.66 g/mol |
IUPAC Name |
1-(chloromethyl)-3-propoxybenzene |
InChI |
InChI=1S/C10H13ClO/c1-2-6-12-10-5-3-4-9(7-10)8-11/h3-5,7H,2,6,8H2,1H3 |
InChI Key |
PTMGPXXCEYDJFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC(=C1)CCl |
Origin of Product |
United States |
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